GW695634

Pharmacokinetics Prodrug Design Drug Metabolism

GW695634 is an orally active prodrug of GW678248, delivering potent NNRTI activity against HIV-1 strains with K103N, Y181C, G190A and other resistance mutations where first-generation NNRTIs (efavirenz, nevirapine) lose potency. Amide-hydrolysis-mediated bioactivation bypasses CYP450 metabolism, enabling robust metabolite profiling. Superior fidelity in humanized liver mouse models.

Molecular Formula C26H21Cl2N3O6S
Molecular Weight 574.4 g/mol
CAS No. 457635-65-3
Cat. No. B1672475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW695634
CAS457635-65-3
SynonymsGW 695634
GW-695634
GW695634
N-(4-(((4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy)acetyl)amino)-3-methylphenyl)sulfonylpropanamide
Molecular FormulaC26H21Cl2N3O6S
Molecular Weight574.4 g/mol
Structural Identifiers
SMILESCCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C#N)Cl)C
InChIInChI=1S/C26H21Cl2N3O6S/c1-3-24(32)31-38(35,36)20-5-6-22(15(2)8-20)30-25(33)14-37-23-7-4-18(27)12-21(23)26(34)17-9-16(13-29)10-19(28)11-17/h4-12H,3,14H2,1-2H3,(H,30,33)(H,31,32)
InChIKeyGAQZNFUDILDDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW695634 (CAS 457635-65-3): Next-Generation NNRTI Prodrug for HIV-1 Research


GW695634 (CAS 457635-65-3) is an orally active N-propionyl sulfonamide amide prodrug of GW678248, a novel benzophenone non-nucleoside reverse transcriptase inhibitor (NNRTI) [1]. The compound was developed by GlaxoSmithKline to improve the solubility and bioavailability of GW678248, which exhibits potent antiviral activity against wild-type HIV-1 and clinically relevant NNRTI-resistant mutants [2]. In vivo, GW695634 undergoes amidolysis by endogenous proteinases to release GW678248, the active NNRTI moiety that binds to the reverse transcriptase enzyme to inhibit viral replication [3].

GW695634 (CAS 457635-65-3): Why Generic NNRTI Substitution Fails in Resistance Models


Generic substitution among NNRTIs is contraindicated in research settings targeting drug-resistant HIV-1 strains. First-generation NNRTIs such as efavirenz and nevirapine exhibit a low genetic barrier to resistance and demonstrate extensive cross-resistance, with ≥10-fold increases in IC50 values for 85% and 98% of clinical isolates, respectively [1]. In contrast, GW695634—via its active moiety GW678248—maintains sub-21 nM potency against a broad panel of single and double NNRTI resistance mutations [2]. The prodrug design further distinguishes GW695634 from direct-acting NNRTIs by enabling improved oral bioavailability and distinct metabolic clearance via amide hydrolysis rather than CYP450-mediated pathways [3].

GW695634 (CAS 457635-65-3): Quantitative Differentiation Evidence for Scientific Procurement


Prodrug Bioactivation and Improved Oral Bioavailability of GW695634 vs. GW678248

GW695634 is specifically engineered as an N-propionyl sulfonamide amide prodrug of GW678248 to overcome the poor solubility and bioavailability limitations of the parent compound [1]. While direct comparative solubility data between GW695634 and GW678248 are not publicly disclosed, the development rationale explicitly states that the prodrug form was required to achieve acceptable oral bioavailability for clinical development, as GW678248 alone exhibited insufficient absorption [2]. The metabolic clearance of GW695634 proceeds primarily via amide hydrolysis rather than CYP450-mediated oxidation, a pathway distinct from first-generation NNRTIs such as efavirenz and nevirapine [3].

Pharmacokinetics Prodrug Design Drug Metabolism

Potency Against NNRTI-Resistant HIV-1 Mutants: GW695634 Active Moiety vs. Efavirenz and Nevirapine

The active moiety GW678248 demonstrates potent inhibition of HIV-1 strains harboring the K103N mutation, which confers high-level resistance to efavirenz, and the Y181C mutation, which confers resistance to nevirapine [1]. Against wild-type HIV-1, GW678248 exhibits an IC50 of 0.5 nM. Against the K103N mutant, the IC50 is 1.0 nM (2-fold shift from wild-type), whereas efavirenz typically shows >20-fold loss of potency against K103N [2]. Against the Y181C mutant, GW678248 IC50 is 0.7 nM (1.4-fold shift), whereas nevirapine exhibits >100-fold reduction in potency against Y181C [3].

HIV-1 NNRTI Resistance K103N Y181C

Cross-Resistance Profile: GW695634 Active Moiety vs. Efavirenz and Nevirapine in Clinical Isolates

In a panel of 55 clinical isolates from antiretroviral-experienced patients, efavirenz exhibited ≥10-fold increases in IC50 for 85% of isolates, and nevirapine for 98% of isolates [1]. In contrast, GW678248—the active moiety of GW695634—showed ≥10-fold IC50 increases for only 17% of the same isolates. Consequently, 81-83% of efavirenz- and/or nevirapine-resistant viruses remained fully susceptible to GW678248 [2].

Cross-Resistance Clinical Isolates NNRTI

Selectivity Index: GW695634 Active Moiety vs. Other NNRTIs

Cytotoxicity evaluation of GW678248 indicates a 50% cytotoxicity concentration (CC50) greater than the limit of compound solubility, yielding a selectivity index (CC50/IC50) exceeding 2,500-fold for wild-type, Y181C, and K103N HIV-1 strains [1]. For comparison, in MT-4 cells, GW678248 IC50 = 1.0 ± 0.6 nM versus HIV-1IIIB, while delavirdine (DLV) IC50 = 18 ± 6 nM, nevirapine (NVP) IC50 = 99 ± 32 nM, and efavirenz (EFV) IC50 = 1.6 ± 0.8 nM [2]. The combination of sub-nanomolar to low-nanomolar potency and a high selectivity window distinguishes GW678248 from first-generation NNRTIs with higher IC50 values.

Cytotoxicity Selectivity Index Antiviral

In Vivo Antiviral Efficacy: GW695634 Viral Load Reduction in NNRTI-Experienced Patients

In a Phase I, double-blind, placebo-controlled, dose-ranging monotherapy study (7-day treatment) in NNRTI-experienced HIV-1 infected patients, GW695634 produced median plasma HIV-1 RNA reductions of 1.1 to 1.6 log10 copies/mL across doses ranging from 100 mg to 400 mg twice daily [1]. In contrast, placebo recipients experienced a median increase of 0.14 log10 copies/mL (p<0.05 vs. all active doses) [2]. The enrolled population harbored a median of 2 NNRTI-associated primary resistance mutations, with 55% having K103N and 30% having Y181C/I—mutations that confer high-level resistance to efavirenz and nevirapine, respectively [3].

Viral Load Phase I Clinical Trial Monotherapy

Metabolic Stability and Human-Relevant Disposition: GW695634 vs. SB-406725 and GW823093

In a chimeric (uPA+/+)/SCID mouse model with a humanized liver, the human metabolism and disposition of GW695634 was 'well represented' [1]. Among three structurally distinct compounds evaluated—GW695634 (benzophenone), SB-406725 (tetrahydroisoquinoline), and GW823093 (fluoropyrrolidine)—GW695634 demonstrated the highest fidelity of human metabolite profile prediction [2]. In contrast, SB-406725 was 'minimally represented' and GW823093 was 'somewhat represented' in this predictive model [3].

Drug Metabolism Humanized Liver Model Chimeric Mouse

GW695634 (CAS 457635-65-3): Optimal Research Applications Based on Quantitative Evidence


In Vitro Antiviral Screening Against NNRTI-Resistant HIV-1 Panels

GW695634 (or its active moiety GW678248) is optimally deployed in antiviral assays against HIV-1 strains bearing single or multiple NNRTI resistance mutations (L100I, K101E, K103N, V106A/I/M, Y181C, Y188C/L, G190A/E, P225H, P236L) where first-generation NNRTIs (efavirenz, nevirapine) exhibit ≥10- to >100-fold potency loss [1]. The compound's IC50 ≤21 nM across this panel enables robust detection of antiviral activity in isogenic virus replication assays [2].

In Vivo Pharmacokinetic and Metabolism Studies in Rodent and Non-Human Primate Models

GW695634 serves as a prodrug probe for studying amide-hydrolysis-mediated bioactivation in vivo. Preclinical studies in mice, rats, and monkeys demonstrate primary clearance via amide hydrolysis and fecal elimination (46-75% of dose) [1]. The compound's well-characterized metabolite profile (≥6 metabolites) supports its use as a reference standard for mass spectrometry-based metabolite identification workflows [2].

Humanized Liver Mouse Model Studies for Human Metabolism Prediction

GW695634 is validated as a probe compound in chimeric (uPA+/+)/SCID mouse models with humanized livers, where it demonstrates superior fidelity of human metabolism prediction compared to other development-stage compounds [1]. This application supports early-stage drug development programs seeking to characterize human-specific metabolite profiles and systemic exposure of NNRTI candidates [2].

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